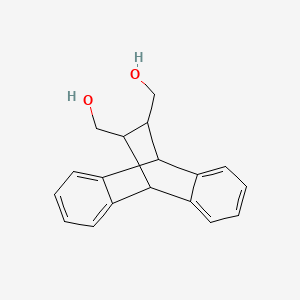

trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol

Description

trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol (hereafter referred to as Compound 3) is a bicyclic chiral diol with C₂ symmetry, synthesized via Diels-Alder reactions involving anthracene and maleic/fumaric acid derivatives . Its rigid ethanoanthracene framework and hydroxyl groups at the 11,12-positions make it a versatile precursor for derivatives such as dibromides, diazides, and diesters . Compound 3 is notable for its applications in enantioselective synthesis and host-guest chemistry, particularly in separating isomeric mixtures (e.g., dichlorobenzenes, bromoanisoles) through selective clathrate formation . Its synthesis is optimized using methods like DCC/DMAP-mediated esterification, achieving yields exceeding 80% .

Structure

3D Structure

Properties

IUPAC Name |

[16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c19-9-15-16(10-20)18-12-6-2-1-5-11(12)17(15)13-7-3-4-8-14(13)18/h1-8,15-20H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUAWKGGVJZZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949366 | |

| Record name | (9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26495-88-5 | |

| Record name | NSC135356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Reduction Protocol

| Parameter | Condition |

|---|---|

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction Time | 12–24 hours |

| Workup | Acidic hydrolysis (HCl), extraction |

Mechanism : The ester groups (–COOCH₃) are reduced to primary alcohols (–CH₂OH) via nucleophilic acyl substitution. NaBH₄ selectively targets the ester carbonyl without affecting the aromatic system.

Alternative Reducing Agents

-

Lithium aluminum hydride (LiAlH₄) : Higher reactivity but requires anhydrous conditions (e.g., diethyl ether).

-

Borane-THF complex : Offers milder conditions but may necessitate longer reaction times.

Optimization and Yield Enhancement

Solvent and Catalysis

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve diester solubility but may complicate purification.

-

Catalysts : Lewis acids like AlCl₃ can enhance Diels-Alder reaction rates but risk side reactions.

Purification and Characterization

Purification Techniques

Analytical Data

| Property | Value |

|---|---|

| Melting Point | 203–205°C (lit.) |

| ¹H NMR (CDCl₃) | δ 6.5–8.5 (aromatic H), 4.0–5.5 (bridge H), 3.6–4.2 (–CH₂OH) |

| IR (KBr) | 3400 cm⁻¹ (O–H stretch), 1050 cm⁻¹ (C–O stretch) |

Challenges and Limitations

-

Steric Hindrance : Bulky substituents on the diester may impede reduction efficiency.

-

Byproduct Formation : Over-reduction or dehydration can occur with excess NaBH₄ or elevated temperatures.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of 11,12-diformyl-9,10-ethanoanthracene or 11,12-dicarboxy-9,10-ethanoanthracene.

Reduction: Formation of 11,12-dihydroxy-9,10-ethanoanthracene.

Substitution: Formation of 11,12-dialkyl-9,10-ethanoanthracene derivatives.

Scientific Research Applications

Host–Guest Chemistry

The primary application of trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol lies in its ability to form host–guest complexes. This property is significant for the separation of isomeric mixtures, which are often challenging to purify using traditional methods like distillation or crystallization.

Selectivity in Separation Processes

Recent studies have demonstrated that this compound can effectively separate binary mixtures of dichlorobenzene isomers (o-, m-, and p-dichlorobenzene). For instance, trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H3) showed a remarkable ability to selectively complex with m-dichlorobenzene over p-dichlorobenzene in mixed solutions. The selectivity coefficients (K values) indicated that H3 could favorably separate these isomers under specific conditions, achieving K values of 24.0 and 14.0 for different mixtures .

Supramolecular Chemistry Applications

The compound's structure allows it to function as a host molecule in supramolecular chemistry. This field focuses on the non-covalent interactions between molecules to form larger structures.

Applications in Organic Synthesis

In organic synthesis, this compound can act as a scaffold for building more complex molecular architectures. Its ability to selectively bind guest molecules can lead to the development of new synthetic pathways for producing desired compounds with high specificity.

Green Chemistry Initiatives

Utilizing this compound in separation processes aligns with green chemistry principles by reducing the energy and resource intensity associated with traditional separation methods. The host–guest interactions provide an alternative that minimizes waste and energy consumption .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

Mechanism of Action

The mechanism by which trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Host Selectivity

Compound 3 derivatives H2 (trans-α,α,α′,α′-tetraphenyl-dimethanol) and H3 (trans-α,α,α′,α′-tetra(p-chlorophenyl)-dimethanol) exhibit distinct selectivity behaviors due to substituent bulkiness and electronic effects:

- H2: The phenyl groups enhance steric bulk, favoring enclathration of larger guests like 3-methylpyridine (3MP) in mixed solvent systems.

- H3 : The electron-withdrawing p-chlorophenyl groups improve dipole interactions, enabling near-complete selectivity (94.5–97.5%) for 3-bromoanisole (3-BA) over other bromoanisoles and anisole in equimolar mixtures .

Functional Group Variations

Compound 3 is compared with analogs bearing carboxylate or ester groups:

- DED (trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid): Exhibits 100% selectivity for para-dichlorobenzene (p-DCB) due to hydrogen bonding with carboxylic acid groups .

- H1 (dimethyl ester of DED): Lacks hydrogen-bonding capacity, reducing selectivity for p-DCB (≤70%) but shows moderate affinity for p-xylene (93.6%) in xylene/ethylbenzene mixtures .

Symmetry and Reactivity

Compound 3’s C₂ symmetry enhances its utility in synthesizing chiral ligands and macrocycles, unlike non-symmetric analogs:

- TADDOLs : Attempts to synthesize acetylenic esters from TADDOLs failed, whereas Compound 3 efficiently forms acetylenic diesters (81% average yield) via esterification .

- Dicarboxylic Anhydrides: Derivatives like 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride (from maleic anhydride) lack hydroxyl groups, limiting their use in enantioselective catalysis but enabling polymer synthesis .

Thermal and Crystallographic Properties

- DED Clathrates: Form stable channel-type inclusions with acetophenone (melting point: 53°C) but transition to hydrates at lower temperatures (5°C), highlighting temperature-dependent selectivity .

- Compound 3 Derivatives : H3 complexes with bromoanisoles exhibit higher thermal stability (decomposition >200°C) compared to H2, attributed to stronger guest-host interactions .

Biological Activity

trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol is a polycyclic aromatic compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in drug discovery.

- Molecular Formula : C18H18O2

- Molecular Weight : 270.34 g/mol

- IUPAC Name : this compound

1. Pharmacological Properties

Research indicates that trans-9,10-dihydro-9,10-ethanoanthracene derivatives exhibit significant interactions with biological macromolecules. Notably, studies have identified these compounds as potential glucocorticoid receptor modulators. For instance, a series of dihydro-9,10-ethano-anthracene carboxamides demonstrated promising activity in modulating glucocorticoid receptor pathways, suggesting that trans-9,10-dihydro derivatives could play a role in anti-inflammatory and immunomodulatory therapies .

The mechanism by which trans-9,10-dihydro derivatives exert their biological effects is not fully elucidated. However, it is believed that they may interact with specific receptor sites or enzymes within the cellular environment. For example:

- Glucocorticoid Receptor Modulation : These compounds may selectively activate or inhibit the glucocorticoid receptor's transactivation and transrepression activities .

3. Host–Guest Chemistry

Recent studies have investigated the host–guest chemistry of trans-9,10-dihydro derivatives in separation processes. For instance, trans-9,10-dihydro-9,10-ethanoanthracene-based compounds have shown remarkable selectivity in separating aromatic isomers such as p-xylene from mixtures of o-xylene and m-xylene due to their unique structural features . This selectivity is attributed to strong intermolecular interactions facilitated by hydrogen bonding and π–π stacking.

Case Study 1: Glucocorticoid Receptor Modulation

A study conducted on a series of dihydro derivatives revealed that certain compounds exhibited a partial agonist effect on glucocorticoid receptors while promoting significant transrepression in reporter gene assays. This dual action highlights their potential therapeutic applications in conditions requiring modulation of inflammatory responses .

Case Study 2: Selective Separation of Aromatic Isomers

In another study focused on the host behavior of trans-9,10-dihydro derivatives in separation chemistry, researchers found that these compounds could effectively separate p-xylene from other isomers with high selectivity (up to 96%) when crystallized from mixed solutions . This property is particularly valuable for industrial applications where efficient separation processes are necessary.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dimethanol?

The compound can be synthesized via lithium diisopropylamide (LDA)-mediated reactions in tetrahydrofuran (THF) with aryl-substituted methylbenzonitriles and bromoarenes. Key steps include deprotonation of the benzylic position using LDA, followed by nucleophilic substitution with aryl bromides. Characterization involves IR, UV-Vis, and NMR spectroscopy to confirm regiochemistry and functional group integrity . Modifications to the ethanoanthracene core, such as dimethanol substitution, may require additional protection/deprotection strategies for hydroxyl groups during synthesis .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, derivatives of 9,10-ethanoanthracene have been analyzed using single-crystal diffraction to resolve bond angles, stereochemistry, and intermolecular interactions (e.g., hydrogen bonding in sulfonamide analogs) . Complementary techniques include / NMR for dynamic stereochemical analysis and IR spectroscopy to identify hydroxyl or amine functional groups .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, analogous dihydroanthracene derivatives require precautions against inhalation and skin contact. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in airtight containers away from light. Emergency measures include rinsing exposed areas with water and consulting safety data sheets for dihydroanthracene analogs (e.g., CAS 613-31-0) .

Advanced Research Questions

Q. How can cis/trans isomerism in ethanoanthracene derivatives be resolved and characterized?

Separation of stereoisomers is achieved via column chromatography (e.g., SP-2100 stationary phase) or recrystallization from polar/non-polar solvent mixtures. For example, trans-9,10-dimethyl-9,10-dihydroanthracene was isolated using a Varian Aerograph GIC system after sodium-ethanol reduction of dimethylanthracene . Stereochemical assignment relies on NMR chemical shifts and NOE experiments to distinguish axial/equatorial substituents .

Q. How should researchers address contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra may arise from solvent polarity, temperature, or impurities. For instance, electron-withdrawing groups (e.g., cyano) in 9,10-ethanoanthracene derivatives can deshield adjacent protons, shifting NMR peaks. Validate data using high-purity samples (≥98% by HPLC) and compare with computational predictions (e.g., DFT for chemical shifts) . Contradictions in melting points may indicate polymorphic forms, requiring differential scanning calorimetry (DSC) analysis .

Q. What computational methods are suitable for predicting reactivity or supramolecular assembly?

Density Functional Theory (DFT) optimizes ground-state geometries and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model aggregation behavior in solvents, leveraging force fields parameterized for polycyclic aromatics. For example, QSPR models correlate substituent effects (e.g., dimethanol groups) with solubility or photophysical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.